REACTION_SMILES
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[CH3:13][C:14]([O:15][C:16](=[O:17])[CH3:18])=[O:19].[CH3:1][Si:2]([CH3:3])([CH3:4])[NH-:5].[CH3:6][Si:7]([CH3:8])([CH3:9])[NH-:10].[Li+:11].[Li+:12].[Li:25][CH2:26][CH2:27][CH2:28][CH3:29].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[CH3:1][Si:2]([CH3:3])([CH3:4])[N-:5][Si:7]([CH3:6])([CH3:8])[CH3:9].[Li+:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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C[Si](C)(C)[NH-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[NH-]
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Name
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C[Si](C)(C)[NH-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C[Si](C)(C)[NH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[Li+]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |